N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide
Description
N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-12-6-11(7-13(8-12)20-2)17-16(18)10-3-4-14-15(5-10)22-9-21-14/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSXGHBDLHTQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3,5-dimethoxyaniline with 1,3-benzodioxole-5-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and carboxamide groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions but different overall structure and biological activity.
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Another compound with similar methoxy substitutions but different functional groups and applications.
Uniqueness
N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole moiety and a carboxamide group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
